REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:9]O>>[CH3:9][N:6]1[C:2]([CH3:8])([CH3:1])[CH2:3][CH2:4][C:5]1=[O:7]
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(N1)=O)C
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
passed over an alumina catalyst at 400° C
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |